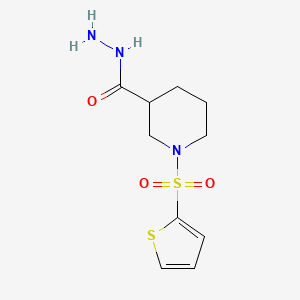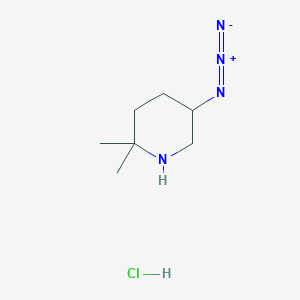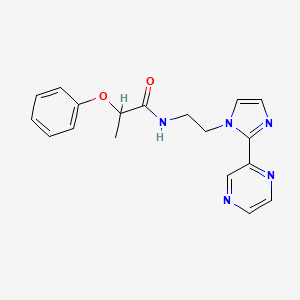![molecular formula C14H25NO3 B2834574 Tert-butyl 4-[(1-hydroxycyclopropyl)methyl]piperidine-1-carboxylate CAS No. 1783632-46-1](/img/structure/B2834574.png)
Tert-butyl 4-[(1-hydroxycyclopropyl)methyl]piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-[(1-hydroxycyclopropyl)methyl]piperidine-1-carboxylate is a chemical compound with the molecular formula C14H25NO3 and a molecular weight of 255.36 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a tert-butyl ester and a hydroxycyclopropyl group. It is commonly used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
The synthesis of tert-butyl 4-[(1-hydroxycyclopropyl)methyl]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and hydroxycyclopropylmethyl bromide under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as column chromatography.
Analyse Chemischer Reaktionen
Tert-butyl 4-[(1-hydroxycyclopropyl)methyl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-[(1-hydroxycyclopropyl)methyl]piperidine-1-carboxylate is widely used in scientific research due to its versatile reactivity and stability. Some of its applications include:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 4-[(1-hydroxycyclopropyl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycyclopropyl group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 4-[(1-hydroxycyclopropyl)methyl]piperidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate: This compound has a bromomethyl group instead of a hydroxycyclopropyl group, making it more reactive in nucleophilic substitution reactions.
Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate: This compound contains a methylsulfonyl group, which makes it more suitable for sulfonation reactions.
Tert-butyl 4-(((4-hydroxycyclohexyl)amino)methyl)piperidine-1-carboxylate: This compound has a hydroxycyclohexyl group, which provides different steric and electronic properties compared to the hydroxycyclopropyl group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research.
Eigenschaften
IUPAC Name |
tert-butyl 4-[(1-hydroxycyclopropyl)methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(16)15-8-4-11(5-9-15)10-14(17)6-7-14/h11,17H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJICAYFYRKOHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2834491.png)
![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2834493.png)
![2-[(adamantan-1-yl)formamido]-N-cyclohexyl-3-methylbutanamide](/img/structure/B2834494.png)

![2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]pyrimidine](/img/structure/B2834496.png)

![2-(4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole](/img/structure/B2834499.png)
![2-amino-N-[(thiophen-2-yl)methyl]butanamide hydrochloride](/img/structure/B2834500.png)
![N-[2,2-Difluoro-2-(1-methoxycyclobutyl)ethyl]prop-2-enamide](/img/structure/B2834502.png)
![7-Oxabicyclo[2.2.1]heptane-2-carbohydrazide](/img/structure/B2834504.png)
![N-(4-acetylphenyl)-2-[(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]acetamide](/img/structure/B2834506.png)

![2-[(4-Chlorophenyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B2834512.png)

